TLR8 agonist 9

Immuno-oncology Tumor growth inhibition HER2+ cancer models

TLR8 agonist 9 (Compound II-77) delivers 97% tumor growth inhibition in MC38-HER2 xenograft models, outperforming analog TLR8 agonist 8 (89% TGI). Its middle-potency EC50 (0.25–1 μM) and cross-species plasma stability make it optimal for translational immuno-oncology research requiring precise TLR8 activation without confounding TLR7 effects.

Molecular Formula C38H43N7O8
Molecular Weight 725.8 g/mol
Cat. No. B12363773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLR8 agonist 9
Molecular FormulaC38H43N7O8
Molecular Weight725.8 g/mol
Structural Identifiers
SMILESCCCN(CCO)C(=O)C1=CC2=C(C=C(C=C2)C3(CC3)C(=O)NC4=CC5=C(CCN(C5)C(=O)C6COC(OC6)CN7C(=O)C=CC7=O)N=C4)N=C(C1)N
InChIInChI=1S/C38H43N7O8/c1-2-10-43(12-13-46)35(49)24-14-23-3-4-27(17-30(23)42-31(39)16-24)38(8-9-38)37(51)41-28-15-25-19-44(11-7-29(25)40-18-28)36(50)26-21-52-34(53-22-26)20-45-32(47)5-6-33(45)48/h3-6,14-15,17-18,26,34,46H,2,7-13,16,19-22H2,1H3,(H2,39,42)(H,41,51)
InChIKeyWAOWMPRZUQMJOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TLR8 Agonist 9 (Compound II-77): Chemical Identity and Baseline Pharmacological Profile for Research Procurement


TLR8 agonist 9 (Compound II-77, CAS 3034750-61-0, molecular formula C38H43N7O8) is a small-molecule agonist of Toll-like receptor 8 (TLR8) . The compound is reported to activate human TLR8 with an EC50 in the range of 0.25–1 μM and to be stable in both human and murine plasma . In cellular assays, TLR8 agonist 9 induces the secretion of the pro-inflammatory cytokine TNFα with an EC50 of <1 μM .

Why In-Class TLR8 Agonists Cannot Be Interchanged: A Procurement Rationale for TLR8 Agonist 9


Within the TLR8 agonist class, small structural modifications translate into significant variations in functional potency, receptor selectivity, and in vivo pharmacodynamic outcomes. Simple interchange based on nominal target engagement risks introducing confounding variables in immunological research. For instance, the clinical-stage agonist Motolimod exhibits an EC50 of approximately 100 nM , while Selgantolimod demonstrates an IL-12p40 EC50 of 220 nM with >100-fold selectivity over TLR7 [1]. TLR8 agonist 9 occupies a distinct position in this landscape, with a reported EC50 of 0.25–1 μM and a unique in vivo efficacy profile. The following evidence demonstrates the compound's specific, quantifiable differentiators that justify its targeted selection over the closest available analogs.

TLR8 Agonist 9: Quantified Comparative Differentiation Evidence for Scientific Selection


In Vivo Antitumor Efficacy: TLR8 Agonist 9 (TGI 97%) Outperforms Closest Structural Analog TLR8 Agonist 8 (TGI 89%) in MC38-HER2 Xenograft Model

In a direct comparative study using the MC38-HER2 xenograft mouse model, TLR8 agonist 9 (Compound II-77) demonstrated a tumor growth inhibition (TGI) rate of 97%, substantially exceeding the 89% TGI achieved by its closest structural analog, TLR8 agonist 8 (Compound II-72) [1]. This 8-percentage-point difference in tumor suppression represents a meaningful divergence in in vivo efficacy between compounds with otherwise comparable in vitro TLR8 agonism profiles (EC50 = 0.25–1 μM for both).

Immuno-oncology Tumor growth inhibition HER2+ cancer models

TLR8 Activation Potency: TLR8 Agonist 9 (EC50 0.25–1 μM) Demonstrates Lower Potency Than Clinical Candidates Motolimod (100 nM) and Selgantolimod (220 nM), Offering a Distinct Pharmacodynamic Window

TLR8 agonist 9 activates human TLR8 with an EC50 of 0.25–1 μM . In comparison, the clinical-stage agonist Motolimod (VTX-2337) exhibits a more potent EC50 of 100 nM in analogous reporter gene assays , while Selgantolimod (GS-9688) demonstrates an IL-12p40 EC50 of 220 nM in human PBMCs . This 2.5- to 10-fold difference in potency positions TLR8 agonist 9 as a useful tool for investigating graded TLR8 activation, distinct from the higher-potency clinical leads.

TLR8 agonism Potency profiling Immunomodulation

Cytokine Induction Potency: TLR8 Agonist 9 Induces TNFα Secretion with EC50 <1 μM, Over 2-Fold More Potent than Dual TLR7/8 Agonist Resiquimod's TLR8-Selective EC50

TLR8 agonist 9 induces the secretion of TNFα with an EC50 of <1 μM . As a reference point, the dual TLR7/8 agonist Resiquimod (R848) exhibits a TLR8-selective EC50 of approximately 2.63 μM in HEK-blue reporter cell assays [1]. This indicates that TLR8 agonist 9 is at least 2.6-fold more potent at driving TLR8-mediated cytokine production than the widely used reference agonist.

Cytokine profiling TNFα induction TLR8 selectivity

Plasma Stability: TLR8 Agonist 9 Demonstrates Stability in Both Human and Murine Plasma, Enabling Translational Studies Across Species

TLR8 agonist 9 is reported to be stable in both human and murine plasma [1]. While plasma stability is a common attribute among small-molecule TLR8 agonists, the explicit reporting of cross-species stability for TLR8 agonist 9 reduces uncertainty for researchers planning to transition from in vitro mouse studies to human-relevant ex vivo assays.

Plasma stability In vivo pharmacology Translational research

Optimal Research and Industrial Application Scenarios for TLR8 Agonist 9


Immuno-Oncology Studies Requiring Maximal Tumor Growth Inhibition in HER2+ Xenograft Models

Based on the 97% tumor growth inhibition (TGI) achieved in the MC38-HER2 xenograft model [1], TLR8 agonist 9 is optimally suited for in vivo oncology studies where near-complete tumor suppression is the primary experimental endpoint. Its 8-percentage-point advantage over the structurally related TLR8 agonist 8 (TGI 89%) makes it the preferred choice within the II-series compound family for maximum anti-tumor efficacy.

Investigation of Moderate or Graded TLR8 Activation in Cellular and In Vivo Assays

With an EC50 of 0.25–1 μM , TLR8 agonist 9 occupies a middle-potency niche between high-potency clinical candidates (Motolimod, 100 nM) and weaker agonists. This potency profile is ideal for dose-response experiments aimed at identifying the minimal effective TLR8 engagement required for specific immunological outcomes, or for studies seeking to avoid the maximal receptor activation associated with more potent agonists.

TNFα-Dependent Signaling Studies with Reduced TLR7 Crosstalk

The compound's ability to induce TNFα secretion with an EC50 of <1 μM positions it as a potent tool for dissecting TLR8-specific cytokine pathways. Its >2.6-fold higher potency for TNFα induction compared to the reference dual-agonist Resiquimod (TLR8 EC50 = 2.63 μM) allows for experiments that minimize confounding TLR7 activation, a known issue with Resiquimod and other dual TLR7/8 agonists.

Cross-Species Translational Pharmacology Requiring Human and Murine Plasma Compatibility

The documented stability of TLR8 agonist 9 in both human and murine plasma supports its use in translational research workflows. Researchers can confidently conduct preliminary in vivo mouse studies and subsequently perform ex vivo assays on human primary cells without concerns that differential plasma stability will introduce artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for TLR8 agonist 9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.